Isopyrazam

Catalog No.
S659206
CAS No.
881685-58-1
M.F
C20H23F2N3O
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopyrazam

CAS Number

881685-58-1

Product Name

Isopyrazam

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl)pyrazole-4-carboxamide

Molecular Formula

C20H23F2N3O

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)

InChI Key

XTDZGXBTXBEZDN-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-(Difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide; N-[1,2,3,4-Tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-carboxamide; N-[1

Canonical SMILES

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C

The exact mass of the compound Isopyrazam is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Bridged-Ring Compounds - Bridged Bicyclo Compounds - Norbornanes - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Isopyrazam (CAS: 881685-58-1) is a broad-spectrum, second-generation succinate dehydrogenase inhibitor (SDHI) fungicide characterized by a pyrazole carboxamide core and a distinctive benzonorbornene moiety [1]. For procurement and formulation scientists, the critical material properties of technical-grade isopyrazam include its strict stereochemical requirements—specifically a controlled syn/anti isomer ratio—alongside exceptionally low water solubility (0.55–1.05 mg/L) and high lipophilicity [2]. These physicochemical traits dictate its formulation into emulsifiable concentrates (ECs) rather than aqueous suspensions. Furthermore, its unique molecular structure confers superior rainfastness and environmental persistence compared to earlier-generation fungicides, making it a high-value active ingredient for prolonged foliar protection in commercial agriculture [1].

Substituting isopyrazam with generic older-generation SDHIs (such as carboxin) or failing to control its internal isomeric composition leads to severe formulation and regulatory failures [1]. The biological activity and mammalian toxicity of isopyrazam are highly stereoselective; the anti-isomer is substantially more toxic and often less fungicidally active than the syn-isomer, meaning that uncontrolled racemic mixtures will fail the acute toxicity thresholds required for product registration[1]. Additionally, isopyrazam’s unique benzonorbornene structure provides a specific target binding affinity and a high logP that outlasts older SDHIs under heavy rainfall [2]. Substituting it with a more hydrophilic analog compromises the duration of foliar protection, necessitating more frequent reapplications and increasing long-term operational costs.

Stereoselective Efficacy and Mammalian Toxicity (Syn vs. Anti Isomers)

Technical grade isopyrazam exists as a mixture of syn (cis) and anti (trans) isomers, and procurement specifications strictly require a syn:anti ratio between 70:30 and 100:0[1]. This strict tolerance is mandated because the pure syn-isomer exhibits an acute oral LD50 in rats of >2000 mg/kg, whereas the pure anti-isomer is significantly more toxic with an LD50 of 310 mg/kg [2]. Furthermore, the syn-isomer demonstrates up to 79.8 times greater fungicidal activity against specific pathogens like Alternaria alternata compared to other stereoisomers[1].

Evidence DimensionAcute oral toxicity (Rat LD50) and Pathogen Efficacy
Target Compound DataSyn-isomer: LD50 >2000 mg/kg; high targeted efficacy
Comparator Or BaselineAnti-isomer: LD50 = 310 mg/kg; lower targeted efficacy
Quantified Difference>6.4-fold reduction in mammalian toxicity and up to 79.8-fold increase in specific fungicidal activity for the syn-isomer.
ConditionsRat acute oral toxicity assay; in vitro antifungal assays.

Buyers must strictly verify the syn:anti isomer ratio in technical certificates of analysis (CoA) to ensure regulatory approval, worker safety, and maximum field efficacy.

Aquatic Ecotoxicity and Regulatory Buffer Zone Requirements

Isopyrazam exhibits exceptionally high aquatic toxicity compared to other second-generation SDHIs, which directly impacts application logistics [1]. In standardized assays, isopyrazam demonstrated a 96-hour LC50 of 140 nM in zebrafish embryos, whereas alternative SDHIs like boscalid and fluxapyroxad show much lower toxicity with LC50 values ranging from 2,000 to 17,000 nM [1]. This heightened toxicity profile mandates specific environmental mitigation strategies, such as mandatory buffer zones, during field application [2].

Evidence DimensionAquatic toxicity (96h LC50 in zebrafish embryos)
Target Compound DataIsopyrazam: 140 nM
Comparator Or BaselineBoscalid / Fluxapyroxad: 2,000 to 17,000 nM (2–17 µM)
Quantified DifferenceIsopyrazam is approximately 14 to 120 times more toxic to aquatic life than benchmark SDHI alternatives.
Conditions96-hour exposure in freshly fertilized zebrafish embryos.

The high aquatic toxicity necessitates strict procurement planning for specialized application equipment and mandatory regulatory buffer zones (e.g., 5 meters from surface waters) that do not apply to less toxic alternatives.

Lipophilicity, Water Solubility, and Rainfastness

The incorporation of a benzonorbornene ring gives isopyrazam a high lipophilicity and extremely low water solubility (0.55 mg/L for the anti-isomer and 1.05 mg/L for the syn-isomer at 25°C) [1]. This contrasts with more hydrophilic pesticides (logP < 2.0) which are prone to rapid environmental wash-off. The low aqueous solubility and high binding affinity to plant cuticles provide superior rain erosion resistance and UV photolysis resistance, extending the soil persistence to a DT50 of 87.9–760 days [2].

Evidence DimensionAqueous solubility and environmental persistence
Target Compound DataIsopyrazam: 0.55–1.05 mg/L solubility; DT50 87.9–760 days
Comparator Or BaselineHydrophilic fungicides (logP < 2.0)
Quantified DifferenceNear-insolubility in water ensures prolonged cuticle retention and resistance to wash-off compared to easily solubilized alternatives.
ConditionsStandard physicochemical profiling at 25°C and field soil degradation tracking.

Formulators must procure isopyrazam specifically for Emulsifiable Concentrate (EC) systems utilizing strong organic solvents, as it cannot be effectively deployed in simple aqueous suspensions.

Target Enzyme (SDH) Binding Potency and Cross-Species Inhibition

Isopyrazam is an ultra-potent inhibitor of the succinate dehydrogenase (SDH) complex. While optimized for fungal Complex II, its potent binding mechanism results in significant cross-species SDH inhibition, demonstrating an IC50 toward human SDH of 0.63 µM[1]. This is a level of off-target potency that requires careful handling and formulation compared to older, less potent generation I SDHIs like carboxin, which generally exhibit lower cross-species binding affinity [1].

Evidence DimensionOff-target enzyme inhibition (Human SDH IC50)
Target Compound DataIsopyrazam: 0.63 µM
Comparator Or BaselineOlder generation SDHIs (lower cross-species potency)
Quantified DifferenceSub-micromolar inhibition of off-target SDH highlights the extreme binding affinity of the isopyrazam molecular core.
ConditionsIn vitro succinate dehydrogenase activity assay.

The extreme enzymatic potency dictates that procurement and manufacturing facilities must implement stringent occupational exposure limits and advanced PPE protocols during technical grade synthesis and handling.

High-Rainfall Agricultural Zones

Due to its extreme lipophilicity and low water solubility, isopyrazam is the preferred SDHI for foliar applications in regions with heavy rainfall, where hydrophilic alternatives would wash off and fail to provide lasting protection [1].

Emulsifiable Concentrate (EC) Agrochemical Formulations

Isopyrazam's solubility profile—highly soluble in polar organic and aromatic solvents but nearly insoluble in water—makes it an ideal active ingredient for advanced EC formulations, often co-formulated with azoles to manage resistance[2].

Resistance Management Programs for Cereals and Pome Fruits

Procured as a rotational or combination active ingredient, isopyrazam's unique benzonorbornene-driven binding mechanism provides robust efficacy against pathogen strains that have developed reduced sensitivity to older Generation I SDHIs [2].

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

359.18091869 Da

Monoisotopic Mass

359.18091869 Da

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

881685-58-1

Wikipedia

3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide

Use Classification

Fungicides

Dates

Last modified: 08-15-2023

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